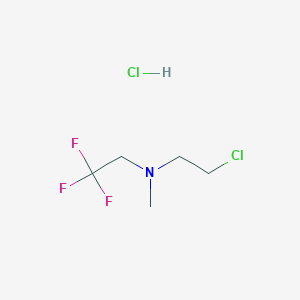

N-(2-氯乙基)-2,2,2-三氟-N-甲基乙胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

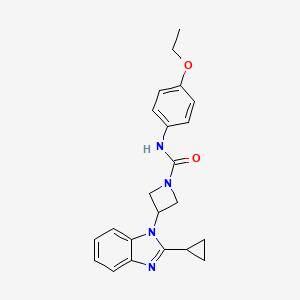

“N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride” is likely a derivative of ethanamine, which is an organic compound with a two-carbon backbone. It contains a trifluoro group, which is a strong electron-withdrawing group, and a 2-chloroethyl group, which is a common moiety in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electron-withdrawing trifluoro group and the polar amine and chloride groups. These groups could potentially influence the compound’s conformation and reactivity .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The amine group could participate in acid-base reactions, and the chloroethyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoro group could increase the compound’s stability and lipophilicity, while the chloride could enhance its water solubility .科学研究应用

有机化学中的氟化剂

N-(2-氯乙基)-2,2,2-三氟-N-甲基乙胺盐酸盐已被用作有机化学中的氟化剂。它已被专门用于在各种化合物中用氟原子取代羟基。该应用在羰基、酯基和氨基及其组合的化合物的合成中具有重要意义 (Bergmann 和 Cohen,1970)。

化学反应研究

这种化学物质一直是水溶液中与亲核试剂反应的研究对象,并通过核磁共振波谱进行研究。此类研究有助于了解该化合物在各种化学反应中的化学行为和潜在应用 (Golding、Kebbell 和 Lockhart,1987)。

药物开发

在药物开发领域,已经探索了该化合物的衍生物。例如,它在神经激肽-1受体拮抗剂的开发中的作用已得到关注,神经激肽-1受体拮抗剂在临床环境中对于治疗呕吐和抑郁等疾病具有重要意义 (Harrison 等人,2001)。

降解和稳定性分析

该化合物的降解行为,特别是与在生理条件下形成 2-氯乙醇和其他降解产物有关的行为,已经得到研究。这对于了解其在各种环境中的稳定性和反应性至关重要 (Reed 等人,1975)。

化学中间体的合成

它已被用于合成 N,N-二甲基-4-硝基苯甲胺,这是一种有机合成中的重要中间体,广泛应用于医药、农药和化工等领域。这展示了它在制造各种化学中间体方面的多功能性和重要性 (王凌亚,2015)。

癌症化疗研究中的烷基化

该化合物已被制备并评估其在癌症化疗研究中的用途,特别关注其烷基化特性。这突出了它在化疗药物开发中的潜在作用 (Pettit、Blonda 和 Harrington,1963)。

酰亚胺的制备

它已被用于酰亚胺的制备中,展示了它在温和条件下形成这些化合物的有效性。该应用在医药和化学合成中很重要 (Caron、Wei、Douville 和 Ghosh,2010)。

作用机制

Target of Action

N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride, also known as Chlormethine , is a nitrogen mustard and the prototype of alkylating agents . Its primary target is DNA , specifically the N7 nitrogen on the DNA base guanine .

Mode of Action

Chlormethine works by binding to DNA, crosslinking two strands and preventing cell duplication . It binds to the N7 nitrogen on the DNA base guanine . This interaction with its targets results in changes at the cellular level, inhibiting cell growth and proliferation.

Biochemical Pathways

The compound affects the DNA replication pathway. By crosslinking DNA strands, it disrupts the normal replication process. This leads to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Chlormethine is often administered intravenously . It has a biological half-life of less than 1 minute and 50% of it is excreted through the kidneys . These properties may impact the bioavailability and effectiveness of the compound.

Result of Action

The molecular and cellular effects of the compound’s action include DNA damage, cell cycle arrest, and cell death. These effects are particularly pronounced in rapidly dividing cells, making the compound effective against certain types of cancer .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s effectiveness can be influenced by the tumor microenvironment, including factors such as pH, oxygen levels, and the presence of certain enzymes. Additionally, the compound’s stability may be affected by storage conditions .

安全和危害

未来方向

属性

IUPAC Name |

N-(2-chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClF3N.ClH/c1-10(3-2-6)4-5(7,8)9;/h2-4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTPLJPGWXNMFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)CC(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2375452.png)

![(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2375454.png)

![Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylate](/img/structure/B2375456.png)

![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2375462.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-2-ylmethanone](/img/structure/B2375463.png)

![3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2375467.png)

![N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2375468.png)

![2-{[6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2375471.png)

![(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2375472.png)

![tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B2375473.png)